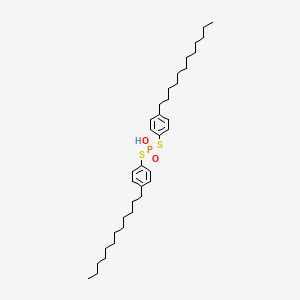
Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate: is an organosulfur compound characterized by the presence of a thiol group attached to a benzene ring, which is further substituted with a dodecyl chain and a hydrogen phosphorodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate typically involves the reaction of 4-dodecylbenzenethiol with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds as follows:
-
Preparation of 4-dodecylbenzenethiol:
- 4-dodecylbenzenethiol can be synthesized by the reaction of 4-dodecylbenzene with sulfur and a reducing agent such as hydrogen sulfide (H2S) or sodium sulfide (Na2S).
- The reaction is typically carried out in an inert atmosphere to prevent oxidation.
-
Formation of this compound:
- The synthesized 4-dodecylbenzenethiol is then reacted with phosphorus pentasulfide (P2S5) in an appropriate solvent such as toluene or xylene.
- The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity.
- Implementation of safety measures to handle reactive chemicals and prevent contamination.
Chemical Reactions Analysis
Types of Reactions: Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate undergoes various chemical reactions, including:
-
Oxidation:
- The thiol group can be oxidized to form disulfides or sulfonic acids.
- Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction:
- The compound can be reduced to form the corresponding thiol or phosphorodithioate derivatives.
- Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
-
Substitution:
- The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
- Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are typically employed.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
- Reduction: Lithium aluminum hydride (LiAlH4).
- Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed:
- Oxidation: Disulfides, sulfonic acids.
- Reduction: Thiol, phosphorodithioate derivatives.
- Substitution: Nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed in the synthesis of organosulfur compounds with potential applications in material science.
Biology:
- Investigated for its potential as an antioxidant due to the presence of the thiol group.
- Studied for its interactions with biological macromolecules such as proteins and enzymes.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
- Investigated for its role in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry:
- Utilized as an additive in lubricants and greases to enhance their performance and stability.
- Employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
Molecular Targets and Pathways:
- The thiol group in Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate can interact with reactive oxygen species (ROS) and free radicals, neutralizing them and preventing oxidative damage.
- The compound can form stable complexes with metal ions, which may influence various biochemical pathways and processes.
Mechanism:
- The antioxidant activity is primarily attributed to the thiol group, which can donate electrons to neutralize ROS.
- The formation of metal complexes can modulate the activity of metalloenzymes and other metal-dependent biological processes.
Comparison with Similar Compounds
- Benzenethiol
- 4-dodecylbenzenethiol
- Hydrogen phosphorodithioate derivatives
Comparison:
- Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate is unique due to the presence of both the dodecyl chain and the hydrogen phosphorodithioate group, which impart specific chemical properties and potential applications.
- Compared to Benzenethiol, the addition of the dodecyl chain increases hydrophobicity and potential interactions with lipid membranes.
- The hydrogen phosphorodithioate group enhances the compound’s ability to form stable complexes with metal ions, distinguishing it from other thiol derivatives.
Properties
CAS No. |
65045-84-3 |
|---|---|
Molecular Formula |
C36H59O2PS2 |
Molecular Weight |
619.0 g/mol |
IUPAC Name |
bis[(4-dodecylphenyl)sulfanyl]phosphinic acid |
InChI |
InChI=1S/C36H59O2PS2/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)40-39(37,38)41-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3,(H,37,38) |
InChI Key |
CRVGAVBEWLIJPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)SP(=O)(O)SC2=CC=C(C=C2)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


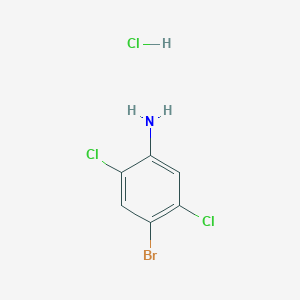
![3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14484629.png)

![3-[3-(Diethylamino)phenyl]propanamide](/img/structure/B14484655.png)
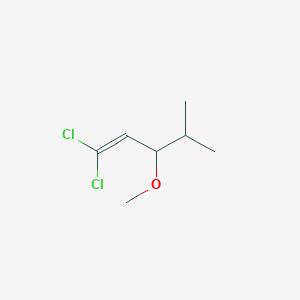


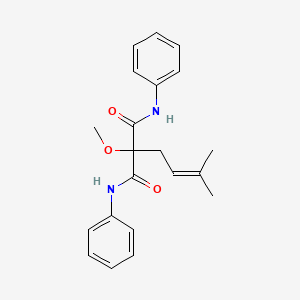
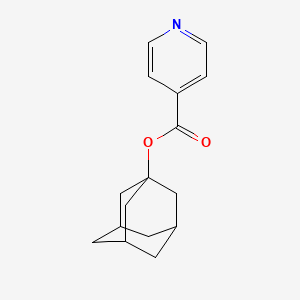
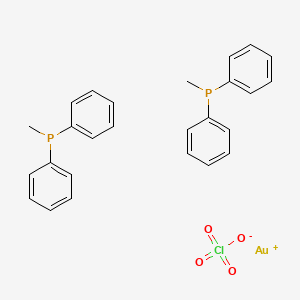
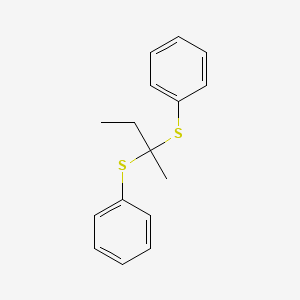

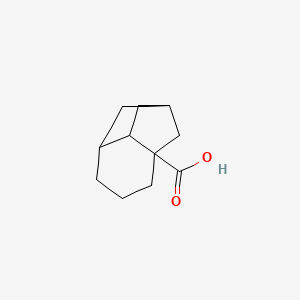
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
